molecular formula C18H15ClFNO2 B2512646 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide CAS No. 2034294-02-3

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide

Cat. No.: B2512646
CAS No.: 2034294-02-3
M. Wt: 331.77
InChI Key: RDWKESQTXKAVDF-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This particular compound is characterized by the presence of a benzofuran ring, a propyl group, and a benzamide moiety with chloro and fluoro substituents.

Mechanism of Action

Biochemical Pathways

The compound’s interaction with serotonin and dopamine receptors affects several biochemical pathways. For instance, it can influence the synthesis, release, and reuptake of these neurotransmitters, thereby altering their levels in the synaptic cleft. The downstream effects of these changes can include a range of physiological and psychological responses, from changes in heart rate and blood pressure to alterations in mood and perception .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide

Result of Action

The molecular and cellular effects of This compound ’s action can vary widely, depending on factors such as dosage, individual physiology, and the presence of other substances . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . For instance, factors such as temperature, pH, and the presence of other substances can affect its stability and activity . Additionally, individual factors, including genetics, age, health status, and the use of other medications, can also influence its effects .

Biochemical Analysis

Biochemical Properties

It is known that similar benzofuran derivatives interact with monoamine transporters and serotonin receptors . These interactions could potentially influence a variety of biochemical reactions.

Cellular Effects

In cellular models, benzofuran derivatives have been observed to induce behavioral activation characterized by forward locomotion . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide may influence cell signaling pathways and gene expression, potentially impacting cellular metabolism .

Molecular Mechanism

Similar benzofuran derivatives are known to act as substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

Similar benzofuran derivatives have been observed to produce sustained stimulant-like effects in rats , suggesting that this compound may have similar long-term effects on cellular function.

Dosage Effects in Animal Models

Similar benzofuran derivatives have been observed to produce dose-related elevations in extracellular dopamine and serotonin in the brains of rats , suggesting that this compound may have similar dosage-dependent effects.

Metabolic Pathways

Given its structural similarity to other benzofuran derivatives, it may interact with enzymes or cofactors involved in monoamine transmission .

Transport and Distribution

Similar benzofuran derivatives are known to interact with monoamine transporters , suggesting that this compound may be transported and distributed in a similar manner.

Subcellular Localization

Given its potential interactions with monoamine transporters , it may be localized to regions of the cell where these transporters are present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO2/c1-11(9-13-10-12-5-2-3-8-16(12)23-13)21-18(22)17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWKESQTXKAVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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